molecular formula C17H21NO3S B5595812 [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine

Cat. No.: B5595812
M. Wt: 319.4 g/mol
InChI Key: YZDLNEYGEDIFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a naphthyl group substituted with a propoxy group

Scientific Research Applications

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicine, materials science, or chemical synthesis. This could involve studying its reactivity, stability, and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a naphthyl derivative followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Known for its versatility in drug discovery, particularly in the development of enzyme inhibitors.

    Pyrrolizines: Another class of compounds with significant biological activity, often used in medicinal chemistry.

    Prolinol: A derivative of pyrrolidine, commonly used in asymmetric synthesis and as a chiral auxiliary.

Uniqueness

[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine stands out due to its unique combination of a sulfonyl group with a naphthyl and pyrrolidine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form strong interactions with biological targets further enhances its potential in scientific research and industrial applications.

Properties

IUPAC Name

1-(6-propoxynaphthalen-2-yl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-2-11-21-16-7-5-15-13-17(8-6-14(15)12-16)22(19,20)18-9-3-4-10-18/h5-8,12-13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDLNEYGEDIFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.